hexyl N-(5-propyl-1,3,4-thiadiazol-2-yl)carbamate
Overview
Description
Hexyl N-(5-propyl-1,3,4-thiadiazol-2-yl)carbamate is a chemical compound with the molecular formula C12H21N3O2S. It belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexyl N-(5-propyl-1,3,4-thiadiazol-2-yl)carbamate typically involves the reaction of hexyl isocyanate with 5-propyl-1,3,4-thiadiazol-2-amine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Hexyl N-(5-propyl-1,3,4-thiadiazol-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiadiazole ring can be substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives of the thiadiazole ring.
Reduction: Reduced forms of the carbamate group.
Substitution: Substituted thiadiazole derivatives with various functional groups.
Scientific Research Applications
Hexyl N-(5-propyl-1,3,4-thiadiazol-2-yl)carbamate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate and for its biological activity against certain diseases.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of hexyl N-(5-propyl-1,3,4-thiadiazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with aquaporins, inhibiting water permeability of membranes .
Comparison with Similar Compounds
Hexyl N-(5-propyl-1,3,4-thiadiazol-2-yl)carbamate can be compared with other thiadiazole derivatives, such as:
5-Acetamido-1,3,4-thiadiazole-2-sulfonamide: Known for its use as a carbonic anhydrase inhibitor.
N-(5-Sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide: Another thiadiazole derivative with similar biological activities.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
hexyl N-(5-propyl-1,3,4-thiadiazol-2-yl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2S/c1-3-5-6-7-9-17-12(16)13-11-15-14-10(18-11)8-4-2/h3-9H2,1-2H3,(H,13,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYAGVFGESMLIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)NC1=NN=C(S1)CCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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